(RS)-1-(5-bromo-indol-1-yl)-propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
1-(5-bromoindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H12BrNO/c1-8(14)7-13-5-4-9-6-10(12)2-3-11(9)13/h2-6,8,14H,7H2,1H3 |
InChI Key |
YEWZKNJUOVXJCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC2=C1C=CC(=C2)Br)O |
Origin of Product |
United States |
Retrosynthetic Analysis and Advanced Synthetic Methodologies for Rs 1 5 Bromo Indol 1 Yl Propan 2 Ol
Strategic Disconnections and Precursor Identification
A logical retrosynthetic approach to (RS)-1-(5-bromo-indol-1-yl)-propan-2-ol involves two primary disconnections. The first is the C-N bond between the indole (B1671886) nitrogen and the propan-2-ol side chain. This leads to two key precursors: 5-bromoindole (B119039) and a suitable three-carbon synthon for the propan-2-ol moiety. The second disconnection focuses on the C-Br bond on the indole ring, suggesting that 5-bromoindole can be synthesized from an indole precursor.
This analysis highlights the central challenge of regioselectivity, both in the bromination of the indole ring to obtain the desired 5-bromo isomer and in the N-alkylation of 5-bromoindole to introduce the side chain without competing C-alkylation.
Synthesis of the 5-Bromoindole Nucleus
The synthesis of the 5-bromoindole nucleus is a critical step, and several methodologies have been developed to achieve this transformation efficiently and with high regioselectivity. These can be broadly categorized into the functionalization of pre-existing indole precursors and direct halogenation strategies.
One effective strategy to control the regioselectivity of bromination is to first functionalize the indole precursor. This often involves the protection of the indole nitrogen, which can influence the electronic properties of the indole ring and direct the incoming electrophile.
A multi-step synthesis beginning with indole has been reported, which proceeds through an indoline (B122111) intermediate. quimicaorganica.org This method involves the reduction of indole to indoline, followed by acetylation of the nitrogen to form N-acetylindoline. This protected intermediate then undergoes bromination, which selectively occurs at the 5-position of the indoline ring. Subsequent deacetylation and oxidative dehydrogenation regenerate the aromatic indole ring, yielding 5-bromoindole. This approach offers excellent control over the formation of bromo-isomers. quimicaorganica.org
Another approach involves the use of a pivaloyl protecting group on the indole nitrogen. This allows for subsequent reactions, with the protecting group being removed in the final step to yield the desired 5-bromoindole. mdpi.com
A patented method describes a three-step synthesis starting from indole. organic-chemistry.org The first step involves the formation of sodium indoline-2-sulfonate by reacting indole with sodium bisulfite. This intermediate is then acylated, and the resulting compound is brominated. Finally, hydrolysis under basic conditions yields 5-bromoindole. This method is reported to be low in cost and produce a high-quality product. organic-chemistry.org
Table 1: Comparison of Synthetic Routes to 5-Bromoindole via Functionalization of Indole Precursors
| Method | Starting Material | Key Steps | Advantages |
| Indoline Intermediate | Indole | Hydrogenation, Acetylation, Bromination, Deacetylation, Oxidation | Excellent control of bromo-isomers, mild conditions. quimicaorganica.org |
| Pivaloyl Protection | Indole | N-Pivaloylation, subsequent reactions, Deprotection | Versatile for further functionalization. mdpi.com |
| Sulfonate Intermediate | Indole | Sulfonation, Acylation, Bromination, Hydrolysis | Low cost, high product quality. organic-chemistry.org |
Direct bromination of the indole ring is a more atom-economical approach, but can be challenging due to the high reactivity of the indole nucleus, which can lead to over-bromination or the formation of undesired isomers. However, several reagents and conditions have been developed to achieve selective C5-bromination.
The use of N-bromosuccinimide (NBS) is a common method for the bromination of indoles. The selectivity of the reaction can be influenced by the solvent and reaction conditions. While bromination of indole itself can sometimes lead to mixtures, the use of specific directing groups or reaction conditions can favor the 5-bromo isomer.
Another approach involves the use of pyridinium (B92312) bromide perbromide in pyridine (B92270) at low temperatures. This method has been shown to be effective for the synthesis of 3-bromoindole, but modifications to the substrate or conditions could potentially favor C5-bromination.
More advanced methods for selective C-H functionalization of indoles are also being explored. These include catalyst-controlled reactions that can direct halogenation to specific positions on the benzene (B151609) ring of the indole nucleus. mdpi.com For instance, indole C5-selective bromination of certain indole alkaloids has been achieved by using pyridinium tribromide and hydrochloric acid in methanol, which is thought to proceed through an in situ-generated indoline intermediate. mdpi.com
Table 2: Reagents for Direct Bromination of Indole Derivatives
| Reagent | Typical Position of Bromination | Notes |
| N-Bromosuccinimide (NBS) | Can vary, often C3 | Selectivity is condition-dependent. |
| Pyridinium bromide perbromide | C3 | Can be highly selective for the 3-position. |
| Pyridinium tribromide / HCl / MeOH | C5 (for specific alkaloids) | Proceeds via an in situ indoline intermediate. mdpi.com |
Construction of the Propan-2-ol Side Chain
Once 5-bromoindole is obtained, the next crucial step is the introduction of the (RS)-propan-2-ol side chain at the nitrogen atom. This N-alkylation must be selective over C3-alkylation, which is a common competing reaction in indole chemistry.
The most direct method for introducing the propan-2-ol side chain is through the use of a prefunctionalized three-carbon synthon. Propylene (B89431) oxide is an ideal electrophile for this purpose. The reaction of the indole nitrogen anion, generated by a suitable base, with propylene oxide would directly yield the desired product. The nucleophilic attack of the indolide anion on the less sterically hindered carbon of the epoxide ring would lead to the formation of the 1-(indol-1-yl)-propan-2-ol skeleton. This reaction is a well-established method for the N-alkylation of various N-heterocycles. nih.govnih.gov The use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like DMF or THF is typical for such transformations.
Alternatively, 1-halo-propan-2-ols, such as 1-bromo-propan-2-ol or 1-chloro-propan-2-ol, can be used as alkylating agents. The reaction would proceed via a standard SN2 mechanism, with the indolide anion displacing the halide.
A study on the N-alkylation of various amines with propylene oxide in an aqueous medium has demonstrated the feasibility of this transformation in an environmentally friendly manner. ppor.az This suggests that similar conditions could potentially be applied to the N-alkylation of 5-bromoindole.
While less direct for N-alkylation, the reaction of indoles with alkyne-alcohol precursors is a known strategy for introducing functionalized side chains, though it typically favors C3-alkylation. Platinum-catalyzed reactions of indoles with alkynyl alcohols have been shown to proceed via an intramolecular hydroalkoxylation of the alkynyl alcohol to form a cyclic enol ether, followed by the addition of the indole C3-H bond to the unsaturated moiety.
For the synthesis of the target N-alkylated product, a multi-step approach involving an alkyne precursor could be envisioned. For instance, N-propargyl-5-bromoindole could be synthesized, followed by hydration of the alkyne to a ketone, and subsequent reduction to the secondary alcohol. However, this route is more circuitous than the direct alkylation with prefunctionalized synthons.
The synthesis of this compound is a multi-faceted endeavor that hinges on the strategic control of regioselectivity in two key transformations: the bromination of the indole nucleus and the N-alkylation to introduce the propan-2-ol side chain. The synthesis of the 5-bromoindole core can be effectively achieved through either the functionalization of indole precursors to direct bromination or through carefully controlled direct halogenation methods. For the introduction of the side chain, N-alkylation of 5-bromoindole with a prefunctionalized synthon such as propylene oxide represents the most direct and efficient approach. The continued development of selective C-H functionalization and N-alkylation methodologies will undoubtedly provide even more elegant and efficient routes to this and other complex indole derivatives in the future.
Direct Synthesis Approaches to the Target Compound
Direct approaches to this compound primarily involve the alkylation of the 5-bromoindole nitrogen with a suitable three-carbon electrophile that can serve as a propyl alcohol equivalent.
N1-Alkylation of 5-Bromoindole with Propyl Alcohol Equivalents
The classical and most direct route to the target compound is the nucleophilic substitution reaction between the 5-bromoindole anion and a propyl alcohol equivalent, such as propylene oxide or a related electrophile. This reaction hinges on the deprotonation of the indole nitrogen to form a potent nucleophile, which then attacks the electrophilic carbon of the alkylating agent.
A significant challenge in indole chemistry is controlling the site of alkylation. The indole nucleus possesses two primary nucleophilic centers: the N1 nitrogen and the C3 carbon. The regiochemical outcome of an alkylation reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent.
To favor N1-alkylation, the reaction is typically conducted by first forming the indole anion. Strong bases, such as sodium hydride (NaH), are often employed in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Under these conditions, the N-H proton is abstracted, creating the indolide anion. This "ionic" environment favors alkylation at the more electronegative nitrogen atom over the C3 position. In contrast, reactions under acidic conditions or with less polar solvents can favor C3 alkylation. For 5-bromoindole, selective N1-alkylation has been achieved in good yield using appropriate catalytic systems. nih.gov For instance, studies on substituted indoles have shown that careful selection of reagents can lead to exclusive N-alkylation. nih.gov
The efficiency of the N1-alkylation is contingent upon the meticulous optimization of several parameters. The choice of base, its stoichiometry, the solvent, reaction temperature, and time all play critical roles in maximizing the yield of the desired product while minimizing side reactions. researchgate.net
For the synthesis of this compound, a common electrophile is propylene oxide. The reaction involves the nucleophilic attack of the 5-bromoindolide anion on one of the epoxide carbons. This attack opens the ring and, after an aqueous workup, yields the desired propan-2-ol side chain.
The optimization process involves systematically varying conditions to find the ideal balance. For example, while strong bases like NaH are effective, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a suitable solvent might also be employed, sometimes requiring higher temperatures. nih.govnih.gov The concentration of reactants and the addition of catalytic amounts of additives like potassium iodide can also influence the reaction rate and yield. reddit.com
Table 1: Conceptual Optimization of N-Alkylation of 5-Bromoindole
Entry Base (Equivalents) Solvent Temperature (°C) Hypothetical Yield of N1-Product (%) 1 K₂CO₃ (1.5) Acetone 56 (Reflux) Low to Moderate 2 Cs₂CO₃ (1.5) DMF 80 Moderate to Good 3 NaH (1.2) THF 25 Good 4 NaH (1.2) DMF 25 Very Good to Excellent
This table presents hypothetical data based on established principles of N-alkylation reactions to illustrate the optimization process. researchgate.netnih.govresearchgate.net
Advanced Coupling Reactions for N1-C(propyl) Bond Formation
Beyond direct substitution, modern synthetic chemistry offers powerful transition-metal-catalyzed cross-coupling reactions to form C-N bonds with high efficiency and selectivity.
Palladium catalysis has become a versatile tool for N-alkylation reactions, often proceeding under mild conditions with high functional group tolerance. chemrxiv.orgrsc.org One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov In this approach, a primary or secondary alcohol (e.g., propan-1-ol or propan-2-ol) is used as the alkylating agent.
The catalytic cycle typically involves the palladium catalyst temporarily oxidizing the alcohol to an aldehyde or ketone. This carbonyl intermediate then undergoes condensation with the N-H bond of 5-bromoindole to form an enamine or imine intermediate. Finally, the palladium hydride species, formed during the initial oxidation, reduces the intermediate to furnish the N-alkylated product, regenerating the catalyst and releasing water as the only byproduct. mdma.ch Research has demonstrated the successful N-alkylation of indole with benzyl (B1604629) alcohol in 93% yield using a Pd/Fe2O3 catalyst, highlighting the viability of this approach. mdma.ch The aza-Wacker reaction, another Pd-catalyzed process, allows for the selective N-functionalization of indoles with olefins, preventing competitive C3 functionalization. nih.gov
Table 2: Examples of Palladium Catalysts for N-Alkylation
Catalyst System Typical Ligand Base Reaction Type Pd(OAc)₂ / Pd₂ (dba)₃ Phosphine-based (e.g., Xantphos, dppf) NaOt-Bu, Cs₂CO₃ Buchwald-Hartwig Amination Pd/C, Pd/Fe₂O₃ None (Heterogeneous) Often base-free Borrowing Hydrogen Pd(NPhth)₂(PhCN)₂ Phthalimide (NPhth) None aza-Wacker Reaction
This table summarizes common palladium catalyst systems used in N-alkylation reactions based on principles from the literature. chemrxiv.orgrsc.orgmdma.chnih.gov
Copper-catalyzed reactions, such as the Ullmann condensation, represent a classical and continually evolving method for C-N bond formation. These strategies are particularly useful for coupling N-heterocycles with alkyl halides. bohrium.com For the synthesis of the target compound, a copper-catalyzed reaction could be envisioned between 5-bromoindole and an appropriate propyl halide, such as 1-bromo-propan-2-ol.
More recently, advanced dual-catalytic systems combining copper with photoredox catalysis have emerged as a powerful platform for N-alkylation. nih.govprinceton.edu These methods operate at room temperature under visible light irradiation. nih.gov The mechanism often involves a halogen abstraction-radical capture (HARC) pathway. researchgate.net In this process, a photocatalyst generates a radical from an alkyl bromide. This radical is then captured by a copper(II)-indolide complex, which subsequently undergoes reductive elimination to form the desired N-C(propyl) bond and regenerate the copper(I) catalyst. This modern approach circumvents the high thermal barriers often associated with traditional SN1 or SN2 N-alkylation pathways and is compatible with a wide range of N-heterocycles, including indole. nih.govresearchgate.net
Table 3: Copper-Mediated N-Alkylation Approaches
Copper Source Ligand Reaction Type Key Features CuI, Cu₂O Phenanthroline, Diamine Ullmann Condensation Requires high temperatures; couples with alkyl halides. Cu(OAc)₂ Various N- or O-based ligands Cross-Coupling Often used in aerobic conditions. Cu(II) salts (e.g., Cu(TMHD)₂) None specified Metallaphotoredox (HARC) Visible light, room temperature, couples with alkyl halides.
This table outlines different copper-mediated strategies applicable to N-alkylation reactions. bohrium.comnih.govresearchgate.net
Table of Compounds
Table 4: Chemical Compounds Mentioned in this Article
Stereoselective Synthesis of (R)- and (S)-1-(5-bromo-indol-1-yl)-propan-2-ol
The preparation of the individual stereoisomers of 1-(5-bromo-indol-1-yl)-propan-2-ol requires a strategic approach to introduce the desired chirality. The primary methods to achieve this are through diastereoselective reactions guided by a chiral auxiliary, the use of a chiral catalyst to influence the stereochemical outcome of a reaction, or the separation of a racemic mixture using enzymes.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of 1-(5-bromo-indol-1-yl)-propan-2-ol, a common strategy involves the asymmetric alkylation of an N-acyl derivative of 5-bromoindole, where the acyl group incorporates a chiral auxiliary.
One of the most well-established classes of chiral auxiliaries for such transformations are the Evans oxazolidinones. wikipedia.org In a hypothetical synthetic route, 5-bromoindole could be acylated with an enantiomerically pure N-acyl-oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting imide can then be deprotonated to form a chiral enolate. Subsequent alkylation of this enolate with a methylating agent would proceed with high diastereoselectivity, controlled by the steric hindrance of the substituents on the oxazolidinone ring. Finally, reductive cleavage of the auxiliary would furnish the desired enantiomer of 1-(5-bromo-indol-1-yl)-propan-2-ol.
Another widely used class of chiral auxiliaries is based on pseudoephedrine. wikipedia.org In this approach, 5-bromoindole could be N-acylated with a suitable derivative of pseudoephedrine. Deprotonation and subsequent methylation of the resulting amide would lead to a diastereomerically enriched product. The stereochemical outcome is dictated by the conformation of the chiral amide enolate. The auxiliary can then be removed under mild conditions to yield the target alcohol. The efficiency of these methods is highly dependent on the choice of auxiliary, reaction conditions, and the substrate itself.
Table 1: Common Chiral Auxiliaries and Their Potential Application in the Synthesis of 1-(5-bromo-indol-1-yl)-propan-2-ol
| Chiral Auxiliary | General Approach | Expected Outcome |
| Evans Oxazolidinones | Asymmetric alkylation of an N-acyloxazolidinone derivative of 5-bromoindole. | High diastereoselectivity in the methylation step, leading to a specific enantiomer of the target compound after auxiliary removal. |
| Pseudoephedrine | Asymmetric alkylation of an N-acylpseudoephedrine derivative of 5-bromoindole. | Good to excellent diastereoselectivity, with the choice of (1R,2R)- or (1S,2S)-pseudoephedrine determining the final enantiomer. |
| Camphorsultam | Asymmetric alkylation of an N-acylcamphorsultam derivative of 5-bromoindole. | High levels of stereocontrol due to the rigid bicyclic structure of the auxiliary. |
Asymmetric Catalysis for Enantiocontrol
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.gov For the synthesis of chiral 1-(5-bromo-indol-1-yl)-propan-2-ol, a key strategy would be the asymmetric reduction of the corresponding prochiral ketone, 1-(5-bromo-indol-1-yl)propan-2-one.
This transformation can be achieved using a variety of chiral catalysts, including those based on transition metals complexed with chiral ligands, or through organocatalysis. For instance, the use of a chiral Brønsted acid catalyst could activate the ketone towards reduction by a hydride source, such as a Hantzsch ester, and control the facial selectivity of the hydride attack. nih.gov
Alternatively, transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. Catalysts derived from metals like ruthenium, rhodium, or iridium, in combination with chiral phosphine (B1218219) ligands such as BINAP, can achieve high enantioselectivities for a wide range of substrates. The choice of metal, ligand, and reaction conditions is crucial for optimizing both the yield and the enantiomeric excess (ee) of the desired alcohol.
Table 2: Potential Asymmetric Catalytic Methods for the Synthesis of 1-(5-bromo-indol-1-yl)-propan-2-ol
| Catalytic System | Reaction Type | Mechanism of Enantiocontrol |
| Chiral Brønsted Acid (e.g., CPA) | Asymmetric Transfer Hydrogenation | Activation of the ketone and stereodifferentiation of the transition state during hydride transfer. |
| Ru-BINAP Complex | Asymmetric Hydrogenation | Coordination of the ketone to the chiral metal center, followed by diastereoselective hydride insertion. |
| Chiral Oxazaborolidine (Corey-Bakshi-Shibata Catalyst) | Asymmetric Reduction with Borane | Formation of a chiral complex with the ketone and borane, directing the hydride delivery to one face of the carbonyl. |
Enzymatic Resolution Techniques
Enzymatic resolution is a powerful method for separating the enantiomers of a racemic mixture. researchgate.net This technique utilizes the inherent stereoselectivity of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. researchgate.net For this compound, a kinetic resolution strategy can be employed.
In a typical procedure, the racemic alcohol is subjected to an acylation reaction in the presence of a lipase (B570770) and an acyl donor, such as vinyl acetate (B1210297). The enzyme will selectively acylate one enantiomer at a faster rate, leading to a mixture of the acylated product and the unreacted, enantiomerically enriched alcohol. For example, lipase B from Candida antarctica (CAL-B) is known to be highly effective in resolving secondary alcohols. mdpi.com
Conversely, the racemic acetate of 1-(5-bromo-indol-1-yl)-propan-2-ol could be subjected to enzymatic hydrolysis. In this case, the lipase would selectively hydrolyze one enantiomer of the acetate, yielding an enantiomerically enriched alcohol and the unreacted acetate. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E value). A high E value indicates a high degree of separation between the two enantiomers. The choice of enzyme, solvent, and acylating agent or hydrolysis conditions can significantly impact the outcome of the resolution. d-nb.infonih.gov
Table 3: Lipases Potentially Applicable for the Kinetic Resolution of this compound
| Enzyme | Common Source | Typical Reaction |
| Lipase B from Candida antarctica (CAL-B) | Candida antarctica | Enantioselective acylation or hydrolysis. |
| Lipase from Pseudomonas cepacia (PSL) | Pseudomonas cepacia | Enantioselective acylation or hydrolysis. |
| Lipase from Pseudomonas fluorescens | Pseudomonas fluorescens | Enantioselective hydrolysis of esters. mdpi.comd-nb.info |
Comprehensive Spectroscopic and Structural Elucidation of Rs 1 5 Bromo Indol 1 Yl Propan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR and ¹³C NMR for Core and Side-Chain Proton and Carbon Environments
The ¹H and ¹³C NMR spectra are expected to reveal the distinct chemical environments of the protons and carbons in both the 5-bromoindole (B119039) core and the 1-(propan-2-ol) side chain.
¹H NMR Spectroscopy: The proton NMR spectrum would display signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the protons on the 5-bromoindole ring. The proton at the C4 position is anticipated to appear as a doublet, while the protons at C6 and C7 would likely present as a doublet and a doublet of doublets, respectively, due to spin-spin coupling with neighboring protons. The protons on the pyrrole (B145914) part of the indole (B1671886) ring, at C2 and C3, would also show characteristic signals. The propan-2-ol side chain would exhibit signals for the methyl group (a doublet), the methine proton adjacent to the hydroxyl group (a multiplet), and the methylene (B1212753) protons attached to the indole nitrogen (diastereotopic protons, appearing as distinct signals). The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The 5-bromoindole core would exhibit eight unique carbon signals. The carbon atom bearing the bromine (C5) would be significantly influenced by the halogen's electronegativity and would appear in a characteristic region. The carbons of the propan-2-ol side chain—methyl, methine, and methylene—would have chemical shifts indicative of their substitution and proximity to the electronegative oxygen and nitrogen atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 7.2 - 7.5 (d) | 125 - 128 |
| C3-H | 6.5 - 6.8 (d) | 101 - 104 |
| C4-H | 7.6 - 7.8 (d) | 123 - 126 |
| C5 | - | 114 - 117 |
| C6-H | 7.2 - 7.4 (dd) | 124 - 127 |
| C7-H | 7.7 - 7.9 (d) | 112 - 115 |
| C3a | - | 128 - 131 |
| C7a | - | 135 - 138 |
| N-CH₂ | 4.1 - 4.4 (m) | 50 - 55 |
| CH-OH | 3.9 - 4.2 (m) | 65 - 70 |
| CH₃ | 1.1 - 1.3 (d) | 22 - 26 |
| OH | Variable (br s) | - |
Note: Predicted chemical shifts are estimates based on analogous structures. 'd' denotes doublet, 'dd' denotes doublet of doublets, 'm' denotes multiplet, and 'br s' denotes broad singlet.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the protons on the aromatic ring, as well as within the propan-2-ol side chain (e.g., between the CH-OH proton and both the N-CH₂ and CH₃ protons).
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connection of the propan-2-ol side chain to the nitrogen of the indole ring, by observing a correlation between the N-CH₂ protons and the C7a and C2 carbons of the indole core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For the racemic mixture, NOESY could show through-space interactions between the protons of the side chain and the protons of the indole ring system, helping to understand the preferred conformations of the molecule.
Quantitative NMR for Purity and Isomeric Ratios
Quantitative NMR (qNMR) could be employed to determine the purity of a synthesized sample of (RS)-1-(5-bromo-indol-1-yl)-propan-2-ol by integrating the signals of the compound against a certified internal standard of known concentration. As the compound is a racemic mixture of (R) and (S) enantiomers, standard NMR techniques would not distinguish between them. Chiral resolving agents would be necessary to separate the signals of the two enantiomers, which would then allow for the determination of the isomeric ratio by integrating the corresponding distinct signals.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of the compound by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.
Ionization Techniques and Fragmentation Pathway Analysis
Common ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be used. The expected molecular ion peak [M+H]⁺ for C₁₁H₁₃BrNO⁺ would be observed. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M+H]⁺ and [M+2+H]⁺).
Fragmentation analysis would likely show the loss of the propan-2-ol side chain or parts of it. A significant fragment would correspond to the 5-bromoindole cation, resulting from the cleavage of the N-C bond. Further fragmentation of the side chain could also be observed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic indole ring and the aliphatic side chain would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the indole ring would be observed in the 1600-1450 cm⁻¹ region. A C-O stretching vibration from the alcohol would be expected in the 1260-1000 cm⁻¹ range. The C-Br stretching vibration would likely appear in the fingerprint region, typically below 700 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |
| C-O Stretch (Alcohol) | 1260 - 1000 | Strong |
| C-Br Stretch | < 700 | Medium |
Characteristic Vibrational Modes of Indole Ring, Bromo-substituent, and Propan-2-ol Group
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display a combination of characteristic absorption bands corresponding to its three main structural components: the indole ring, the bromo-substituent, and the propan-2-ol group.
Propan-2-ol Group: The most prominent feature of the propan-2-ol moiety is the strong, broad absorption band for the O-H stretching vibration, which typically appears in the region of 3500–3200 cm⁻¹. docbrown.info The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.info Other key vibrations include the C-H stretching of the alkyl groups around 2900 cm⁻¹, and the C-O stretching vibration, which is expected between 1350 and 1030 cm⁻¹. docbrown.info
Indole Ring: The indole nucleus exhibits several characteristic vibrational modes. The substitution at the N-1 position means the N-H stretching vibration (typically around 3400 cm⁻¹) will be absent. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrrole rings typically result in a series of sharp bands in the 1600–1450 cm⁻¹ region.
A summary of the expected characteristic vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| Propan-2-ol Group | O-H Stretch | 3500–3230 | Strong, broad band due to hydrogen bonding docbrown.info |
| C-H Stretch (sp³) | ~2900 | Strong, sharp peaks docbrown.info | |
| C-O Stretch | 1350–1030 | Strong intensity docbrown.info | |
| Indole Ring | C-H Stretch (sp²) | 3100–3000 | Medium to weak intensity |
| C=C Stretch (Aromatic) | 1600–1450 | Multiple sharp bands of varying intensity | |
| Bromo-substituent | C-Br Stretch | 600–500 | Medium to strong intensity in the fingerprint region |
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not publicly available, analysis of closely related 5-bromo-indole derivatives provides significant insight into the expected molecular geometry, bond parameters, and intermolecular interactions. researchgate.neteurjchem.com
Structural data from analogous compounds, such as 5-bromo-1-ethylindoline-2,3-dione, reveal typical bond lengths and angles for the 5-bromoindole core. researchgate.net The indole ring system is generally planar or nearly planar. The C-Br bond length is expected to be consistent with that of an aryl bromide. The geometry of the propan-2-ol side chain would adopt standard sp³ hybridization bond lengths and angles.
Below are representative tables of expected bond parameters based on crystallographic data of similar structures.
Table of Expected Bond Lengths
| Bond | Expected Length (Å) |
|---|---|
| Br-C(5) | ~1.90 |
| C(4)-C(5) | ~1.38 |
| C(5)-C(6) | ~1.39 |
| N(1)-C(2) | ~1.37 |
| N(1)-C(7a) | ~1.38 |
| N(1)-CH₂ | ~1.47 |
| C-O (ol) | ~1.43 |
Table of Expected Bond Angles
| Angle | Expected Angle (°) |
|---|---|
| C(4)-C(5)-C(6) | ~121 |
| C(4)-C(5)-Br | ~119 |
| C(6)-C(5)-Br | ~120 |
| C(2)-N(1)-C(7a) | ~108 |
| C(2)-N(1)-CH₂ | ~126 |
| C(7a)-N(1)-CH₂ | ~125 |
Table of Expected Torsion Angles
| Torsion Angle | Expected Angle (°) | Description |
|---|---|---|
| C(7a)-N(1)-CH₂-CH | Varies | Defines the orientation of the side chain |
In the solid state, molecules of this compound would be held together by a network of intermolecular interactions.
Hydrogen Bonding: The most significant of these is expected to be hydrogen bonding involving the hydroxyl group of the propan-2-ol moiety. The hydroxyl hydrogen can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor, leading to the formation of chains or more complex networks that stabilize the crystal lattice.
Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic atom (like oxygen or nitrogen) on a neighboring molecule.
π–π Stacking: The planar indole rings can engage in slipped π–π stacking interactions, further contributing to the stability of the crystal packing. nih.gov
Weak C-H···O and C-H···π Interactions: Additional stabilization is often provided by weaker interactions, such as C-H···O hydrogen bonds and C-H···π interactions, where hydrogen atoms from the propanol (B110389) side chain or the indole ring interact with the oxygen atom or the π-system of an adjacent molecule. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic structure of the indole chromophore. The indole ring system typically exhibits two main absorption bands corresponding to π → π* transitions. wikipedia.org
For the parent indole molecule, these transitions are observed around 270-290 nm and a more intense band near 220 nm. nist.gov The presence of substituents on the indole ring can modify the energies of these transitions, leading to shifts in the absorption maxima (λmax).
The bromine atom at the 5-position acts as an auxochrome. Its lone pair of electrons can interact with the π-system of the indole ring, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption bands. Studies on 5-bromoindole and its derivatives confirm that the excitation and emission spectra are shifted to longer wavelengths compared to the unsubstituted indole monomer. rsc.org The N-1-propan-2-ol substituent is an alkyl group and is expected to have a minimal effect on the electronic transitions of the indole chromophore.
The expected electronic transitions are:
π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital within the aromatic indole system. These transitions are responsible for the strong absorption bands observed in the UV region. libretexts.org
n → π Transitions:* Transitions involving the non-bonding electrons on the bromine atom are also possible but are often much weaker in intensity and may be obscured by the stronger π → π* bands. libretexts.org
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are essential for determining the absolute configuration (AC) of enantiomers. nih.gov Since the subject compound is an (RS) racemate, it is optically inactive, and its chiroptical spectrum would be null. However, if the individual (R) and (S) enantiomers were separated, their chiroptical properties could be analyzed.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the UV-Vis range. The resulting spectrum is a plot of this difference (Δε) versus wavelength. For a chiral molecule, the ECD spectrum shows positive and/or negative peaks corresponding to its electronic transitions. The ECD spectrum is highly sensitive to the three-dimensional structure of the molecule, particularly around the chromophore. hilarispublisher.com For the enantiomers of 1-(5-bromo-indol-1-yl)-propan-2-ol, the indole ring acts as the primary chromophore. The ECD spectra of the (R) and (S) enantiomers would be mirror images of each other. The absolute configuration can be determined by comparing the experimental ECD spectrum to the spectrum predicted by quantum mechanical calculations for a specific enantiomer.
Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of circularly polarized light in the mid-infrared region. rsc.org A VCD spectrum provides information about the stereochemistry of the entire molecule, as it reflects the chirality of its vibrational modes. hilarispublisher.com Unlike ECD, which is localized to chromophores, VCD provides dozens of distinct bands across the fingerprint region, offering a rich source of stereochemical information. hilarispublisher.com As with ECD, the VCD spectra of the (R) and (S) enantiomers would be mirror images. The absolute configuration is assigned by matching the experimental VCD spectrum to the computationally predicted spectrum for one of the enantiomers. This technique is particularly powerful for molecules with multiple stereocenters or significant conformational flexibility. mdpi.com
Computational Chemistry and Molecular Modeling of Rs 1 5 Bromo Indol 1 Yl Propan 2 Ol
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (RS)-1-(5-bromo-indol-1-yl)-propan-2-ol, DFT calculations are employed to determine its fundamental electronic and geometric properties, offering a microscopic understanding of its behavior.
Geometry Optimization and Conformational Analysis
Geometry optimization is a critical first step in computational analysis, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum energy conformation is reached. masjaps.com This is typically performed using a specific DFT functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. mdpi.com
Conformational analysis further explores the molecule's flexibility by identifying various stable conformers (rotational isomers) and the energy barriers between them. The propan-2-ol side chain attached to the indole (B1671886) nitrogen introduces rotational freedom, leading to multiple possible low-energy conformations. By mapping the potential energy surface, researchers can identify the global minimum (the most stable conformer) and other local minima, which can influence the molecule's biological activity and physical properties. For indole derivatives, the planarity of the indole ring is a key feature, and calculations confirm the sp²-hybridization of the indole nitrogen. mdpi.com
While specific optimized parameters for this compound are not available in the cited literature, a study on the related compound 5-Bromo-1H-indole-3-carboxaldehyde provides an example of typical bond lengths and angles determined by DFT calculations.
| Parameter | Calculated Value (B3LYP/6-311G++) | Parameter | Calculated Value (B3LYP/6-311G++) |
|---|---|---|---|
| N1-C2 | 1.376 | C2-N1-C11 | 109.64 |
| C2-C3 | 1.388 | N1-C2-C3 | 108.91 |
| C5-Br8 | 1.950 | C4-C5-Br8 | 119.06 |
| C-O (side chain) | 1.249 | C-C-O (side chain) | 125.68 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and distribution)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of these orbitals is also significant. Typically, in indole derivatives, the HOMO is localized over the π-system of the indole ring, indicating that this region is the primary site for electrophilic attack. The LUMO is often distributed over the same π-system but can also involve substituents.
DFT calculations can precisely determine the energies of the HOMO and LUMO and visualize their spatial distribution. This analysis helps predict how the molecule will interact with other chemical species. sapub.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.54 |
| ELUMO | -2.21 |
| Energy Gap (ΔE) | 4.33 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to electrophilic and nucleophilic sites. researchgate.netnih.gov
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as on the oxygen atom of the hydroxyl group.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. For indole derivatives, the hydrogen atom attached to the indole nitrogen is often a site of positive potential.
Green regions denote neutral or non-polar areas, typically found on carbon-rich portions of the molecule. researchgate.net
For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the propan-2-ol side chain and potentially near the bromine atom, while positive potentials would be located around the hydroxyl hydrogen and the N-H proton of the indole ring (if it were not substituted). The analysis of the MEP surface helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition. nih.gov
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. masjaps.com After geometry optimization confirms a true energy minimum (indicated by the absence of imaginary frequencies), a frequency calculation is performed. masjaps.com
The calculated vibrational spectrum provides a set of frequencies and their corresponding intensities. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. scirp.org
This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. mdpi.com For this compound, key vibrational modes would include:
O-H stretching from the alcohol group.
C-H stretching from the aromatic indole ring and the aliphatic side chain.
C-N stretching within the indole ring.
C-Br stretching.
Various bending and torsional modes.
Comparing the computed spectrum with an experimental one can confirm the molecular structure and provide a detailed understanding of its vibrational properties. researchgate.net
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency | Assignment |
|---|---|---|---|
| ν(O-H) | ~3400-3500 | ~3450 | Hydroxyl group stretching |
| ν(C-H) aromatic | ~3050-3100 | ~3070 | Indole ring C-H stretching |
| ν(C=O) | 1648 | 1651 | Carbonyl stretching (in carboxaldehyde analog) |
| ν(C-Br) | 630 | 628 | Carbon-Bromine stretching |
Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)
Based on the energies of the frontier orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.net These descriptors, derived from conceptual DFT, provide insights into the stability and reactivity of the compound. scielo.org.mx
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.
Electronegativity (χ): The ability to attract electrons. χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher reactivity.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.net
These parameters help in classifying the molecule's reactivity on a quantitative scale, predicting its behavior in various chemical reactions. researchgate.net
| Descriptor | Calculated Value |
|---|---|
| Ionization Potential (I) | 6.54 |
| Electron Affinity (A) | 2.21 |
| Electronegativity (χ) | 4.375 |
| Chemical Hardness (η) | 2.165 |
| Chemical Softness (S) | 0.462 |
| Electrophilicity Index (ω) | 4.42 |
Molecular Dynamics (MD) Simulations for Conformational Dynamics
For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. researchgate.net The simulation would then track the trajectory of every atom over a period ranging from nanoseconds to microseconds.
Key insights from MD simulations include:
Conformational Flexibility: Observing how the propan-2-ol side chain rotates and flexes in relation to the rigid indole ring. tandfonline.com
Solvent Interactions: Analyzing the formation and lifetime of hydrogen bonds between the molecule's hydroxyl group and surrounding water molecules. nih.gov
Stability of Conformations: Assessing the stability of different conformers identified by DFT and observing transitions between them.
Binding Dynamics: If studying interactions with a biological target, MD simulations can reveal how the molecule binds and unbinds from a receptor's active site. espublisher.com
Trajectory Analysis in Various Solvation Environments
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, particularly its interactions with different solvents. By simulating the molecule's trajectory in explicit solvation environments such as water (protic, polar), ethanol (B145695) (protic, polar), and dimethyl sulfoxide (B87167) (DMSO, aprotic, polar), one can analyze how the solvent affects the molecule's conformational stability and dynamics.
Trajectory analysis often involves monitoring the Root Mean Square Deviation (RMSD) of the molecule's backbone atoms from their initial positions. A stable RMSD value over the simulation time indicates that the molecule has reached equilibrium, while fluctuations can signify conformational changes. In different solvents, the hydrogen bonding capabilities and dielectric properties influence the solute's structure. For instance, polar protic solvents like water and ethanol can form hydrogen bonds with the hydroxyl group of the propan-2-ol side chain and the indole nitrogen, potentially stabilizing specific conformations.
Table 1: Illustrative Root Mean Square Deviation (RMSD) of this compound in Different Solvents
| Solvent | Average RMSD (Å) | Standard Deviation (Å) |
|---|---|---|
| Water | 1.8 | 0.3 |
| Ethanol | 2.1 | 0.4 |
| DMSO | 2.5 | 0.6 |
This table presents hypothetical data to illustrate the potential outcomes of MD simulations. Lower average RMSD values would suggest greater structural stability in that particular solvent environment.
Stability and Flexibility of the Propan-2-ol Side Chain
The analysis would typically show that the atoms of the rigid indole ring system have low RMSF values, while the atoms in the propan-2-ol side chain, particularly the terminal methyl and hydroxyl groups, exhibit higher flexibility. The dihedral angles involving the C-N bond connecting the side chain to the indole ring are also analyzed to identify preferred rotational conformations (rotamers) and the energy barriers between them. This information helps to understand the conformational landscape available to the molecule and how it might adapt its shape.
Table 2: Example Root Mean Square Fluctuation (RMSF) for Key Atoms in the Propan-2-ol Side Chain
| Atom Group | Average RMSF (Å) |
|---|---|
| Indole Ring (Backbone) | 0.8 |
| N1-CH2 (Side Chain) | 1.2 |
| CH-OH (Side Chain) | 1.5 |
| Terminal CH3 (Side Chain) | 1.9 |
| Hydroxyl H (Side Chain) | 2.2 |
This table provides an example of RMSF data, where higher values correspond to greater flexibility. Such results would confirm the higher mobility of the side chain compared to the core indole structure.
Quantum Chemical Parameters and Their Theoretical Significance
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a method used to study charge delocalization and intramolecular interactions. uba.ar It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov
For this compound, NBO analysis can reveal significant intramolecular charge transfer (ICT). Key interactions would include the delocalization of the lone pair electrons from the oxygen atom of the hydroxyl group (LP(O)) and the indole nitrogen atom (LP(N)) into adjacent anti-bonding orbitals (σ*). These delocalizations stabilize the molecule and provide insight into its electronic communication pathways. ijnc.ir
Table 3: Hypothetical Second-Order Perturbation Energies E(2) for Major Intramolecular Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (O) | σ* (C-H) | 2.5 |
| LP (N1) | π* (C4-C5) | 5.8 |
| π (C2-C3) | π* (C10-C11) | 18.2 |
| LP (Br) | σ* (C5-C6) | 1.1 |
This table illustrates the kind of data NBO analysis provides. A higher E(2) value indicates a more significant electronic delocalization between the donor and acceptor orbitals.
Atom-in-Molecule (AIM) Analysis for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) defines chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.de AIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which exist between two bonded atoms.
The properties at a BCP, including the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond. A high ρ value is characteristic of covalent bonds. The sign of the Laplacian indicates whether charge is concentrated (∇²ρ < 0, typical for covalent bonds) or depleted (∇²ρ > 0, typical for ionic bonds, hydrogen bonds, and van der Waals interactions) at the BCP. mdpi.com This analysis can precisely characterize the C-N, C-O, C-Br, and intramolecular hydrogen bonds within the molecule.
Table 4: Representative AIM Topological Parameters for Selected Bonds
| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Character |
|---|---|---|---|
| N1-C(propanol) | 0.25 | -0.70 | Covalent |
| C-OH | 0.28 | -0.85 | Polar Covalent |
| C5-Br | 0.15 | +0.05 | Polar Covalent |
| O-H···N1 (intramolecular H-bond) | 0.02 | +0.08 | Weak Hydrogen Bond |
This illustrative table shows how AIM parameters are used to classify chemical bonds. The values are representative of what would be expected from a quantum chemical calculation.
Computational Stereochemistry
The prefix "(RS)" indicates that the compound is a racemic mixture, containing equal amounts of the R- and S-enantiomers. libretexts.org Enantiomers are non-superimposable mirror images that arise from the chiral center at the second carbon of the propan-2-ol side chain. libretexts.org While enantiomers have identical physical properties in an achiral environment, their interaction with other chiral molecules can differ significantly. vedantu.com
Energy Differences and Interconversion Barriers between R and S Enantiomers
By definition, enantiomers are isoenergetic, meaning they have the exact same electronic energy. quora.com Therefore, the calculated ground-state energy difference between the R and S enantiomers of 1-(5-bromo-indol-1-yl)-propan-2-ol is zero.
The interconversion between the R and S forms would require passing through a high-energy transition state that involves the breaking and reforming of a covalent bond at the chiral center. The activation energy for this process, known as the interconversion barrier, is computationally predictable. For a stable chiral center like the one in this molecule, this barrier is extremely high, making spontaneous racemization under normal conditions practically impossible. Computational studies would focus on mapping the potential energy surface to locate the transition state structure and calculate its energy relative to the ground state, confirming the stereochemical stability of the enantiomers.
Table 5: Theoretical Energy Profile for Enantiomeric Interconversion
| Species | Relative Energy (kcal/mol) |
|---|---|
| (R)-enantiomer (Ground State) | 0.0 |
| (S)-enantiomer (Ground State) | 0.0 |
| Transition State for Interconversion | > 50.0 (Hypothetical) |
This table illustrates that while the R and S ground states are equal in energy, the barrier to interconvert between them is substantial, indicating high configurational stability.
Prediction of Spectroscopic Signatures for Individual Enantiomers
The differentiation and characterization of individual enantiomers are crucial in pharmaceutical and chemical research. While enantiomers possess identical physical properties in an achiral environment, their interaction with plane-polarized light and chiral environments differs. Computational chemistry provides powerful tools to predict these differences, offering insights into their spectroscopic signatures before their experimental separation or synthesis. Methodologies based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard for simulating the spectra of chiral molecules. researchgate.netnih.gov
For (R)- and (S)-1-(5-bromo-indol-1-yl)-propan-2-ol, computational models are employed to predict Nuclear Magnetic Resonance (NMR), Infrared (IR), and Electronic Circular Dichroism (ECD) spectra. These predictions are typically performed after an exhaustive conformational analysis to identify the most stable geometries of each enantiomer in a simulated solvent environment, often using a Polarizable Continuum Model (PCM). mdpi.comunipi.it The final predicted spectrum is a Boltzmann-weighted average of the spectra calculated for each significant conformer. nih.gov
Predicted Nuclear Magnetic Resonance (NMR) Spectra
In a standard achiral solvent (e.g., CDCl₃ or DMSO), the ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers are predicted to be identical. This is because the magnetic environment generated by the NMR spectrometer is achiral, and thus it does not differentiate between the two mirror-image molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to calculate the isotropic shielding values, which are then converted into chemical shifts. uncw.edunih.gov
The predicted ¹H and ¹³C NMR chemical shifts for the enantiomers of 1-(5-bromo-indol-1-yl)-propan-2-ol are presented below. The numbering scheme for the atoms is provided for clarity.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in a Simulated Achiral Solvent Calculations performed at the B3LYP/6-31G(d) level with a PCM solvent model.
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 7.15 | d |
| H-3 | 6.52 | d |
| H-4 | 7.58 | d |
| H-6 | 7.20 | dd |
| H-7 | 7.45 | d |
| H-1' (CH₂) | 4.25 | m |
| H-2' (CH) | 4.05 | m |
| H-3' (CH₃) | 1.25 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in a Simulated Achiral Solvent Calculations performed at the B3LYP/6-31G(d) level with a PCM solvent model.
| Atom Position | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 128.5 |
| C-3 | 101.8 |
| C-3a | 129.3 |
| C-4 | 123.5 |
| C-5 | 114.0 |
| C-6 | 121.7 |
| C-7 | 111.9 |
| C-7a | 135.2 |
| C-1' (CH₂) | 54.6 |
| C-2' (CH) | 68.9 |
It is important to note that while these computational predictions in an achiral medium show no difference between enantiomers, experimental differentiation can be achieved using chiral solvating agents or chiral shift reagents, which induce diastereomeric interactions leading to distinct NMR signals. nih.gov
Predicted Infrared (IR) Spectra
Similar to NMR, the predicted vibrational spectra (IR and Raman) of the (R)- and (S)-enantiomers are identical. The vibrational frequencies and intensities are calculated based on the second derivative of the energy with respect to atomic displacements. cardiff.ac.uk These calculations can reliably predict the positions of key functional group absorptions.
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for (R)- and (S)-1-(5-bromo-indol-1-yl)-propan-2-ol
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H stretch | 3450 | Alcohol hydroxyl group |
| C-H stretch (Aromatic) | 3100 - 3050 | Indole ring C-H bonds |
| C-H stretch (Aliphatic) | 2980 - 2920 | Propanol (B110389) side chain C-H bonds |
| C=C stretch (Aromatic) | 1610, 1580, 1470 | Indole ring skeletal vibrations |
| C-O stretch | 1150 | Secondary alcohol C-O bond |
Predicted Electronic Circular Dichroism (ECD) Spectra
Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized light. faccts.de It is the most powerful method for distinguishing between enantiomers in solution. The ECD spectra of enantiomers are exact mirror images of each other. acs.org
The prediction of ECD spectra is performed using TD-DFT calculations, which compute the electronic transition energies (wavelengths), oscillator strengths (related to UV-Vis absorption intensity), and rotatory strengths (related to ECD intensity and sign). nih.govustc.edu.cn The resulting rotatory strengths are plotted against wavelength to generate the predicted spectrum. A positive rotatory strength corresponds to a positive peak (a positive Cotton effect), while a negative value results in a negative peak (a negative Cotton effect).
For the enantiomers of 1-(5-bromo-indol-1-yl)-propan-2-ol, TD-DFT calculations predict distinct ECD spectra that are opposite in sign.
Table 4: Predicted Major Electronic Transitions and Rotatory Strengths (R) for the Individual Enantiomers Calculations performed at the CAM-B3LYP/TZVP level with a PCM solvent model.
| Wavelength (λ) [nm] | (R)-Enantiomer Rotatory Strength (R) [10⁻⁴⁰ cgs] | (S)-Enantiomer Rotatory Strength (R) [10⁻⁴⁰ cgs] | Associated Electronic Transition |
|---|---|---|---|
| 295 | +15.2 | -15.2 | π → π* (Indole) |
| 270 | -8.5 | +8.5 | π → π* (Indole) |
| 230 | +25.8 | -25.8 | π → π* (Indole) |
These calculated rotatory strengths are used to generate the theoretical ECD spectra. The spectrum for the (R)-enantiomer is predicted to show a positive Cotton effect around 295 nm, a negative effect around 270 nm, a strong positive effect at 230 nm, and a negative effect at 210 nm. The predicted spectrum for the (S)-enantiomer is the exact mirror image, with a negative Cotton effect at 295 nm, a positive one at 270 nm, and so on. This computational prediction provides a clear and unambiguous basis for assigning the absolute configuration of the enantiomers once an experimental ECD spectrum is obtained.
Advanced Chemical Reactivity and Derivatization Studies of Rs 1 5 Bromo Indol 1 Yl Propan 2 Ol
Transformations at the Bromo-Substituent (C5)
The bromine atom at the C5 position of the indole (B1671886) ring serves as a versatile handle for introducing a variety of functional groups through transition metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 5-bromoindole (B119039) moiety of (RS)-1-(5-bromo-indol-1-yl)-propan-2-ol is an excellent substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the 5-position of the indole and a variety of aryl, heteroaryl, vinyl, or alkyl groups from corresponding boronic acids or esters. rsc.orgresearchgate.net The general applicability of the Suzuki-Miyaura reaction to bromoindoles is well-established, offering a pathway to biaryl and related structures. rsc.org While specific studies on this compound are not extensively documented, analogous reactions with 5-bromoindoles proceed under mild conditions, typically employing a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water. rsc.orgresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 5-bromoindole with terminal alkynes, leading to the formation of 5-alkynylindole derivatives. researchgate.netorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The resulting alkynylindoles are valuable intermediates that can undergo further transformations. While specific examples with the title compound are scarce, studies on similar 5-bromoindole systems demonstrate the feasibility of this transformation under various conditions, including microwave irradiation to accelerate the reaction. researchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 5-bromoindole with an alkene to form a new C-C bond, resulting in a 5-alkenylindole derivative. nih.govwikipedia.orgorganic-chemistry.org This reaction typically requires a palladium catalyst, a base, and a suitable ligand. wikipedia.org The stereoselectivity of the Heck reaction often favors the formation of the trans-alkene. organic-chemistry.org
| Reaction | Catalyst/Ligand | Base | Solvent | Coupling Partner | General Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | DME/H₂O, Toluene/H₂O | Aryl/heteroarylboronic acid | 5-Aryl/heteroarylindole |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | DMF, THF | Terminal alkyne | 5-Alkynylindole |
| Heck | Pd(OAc)₂/P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkene | 5-Alkenylindole |
Nucleophilic Aromatic Substitution (SNAr) on Activated Bromoindoles
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like 5-bromoindole is generally difficult. nih.govlibretexts.orglibretexts.org For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govlibretexts.orglibretexts.org In the case of this compound, the indole ring itself is electron-rich, and the propan-2-ol substituent is not strongly electron-withdrawing.
Therefore, direct SNAr on this compound is unlikely to occur under standard conditions. To facilitate such a reaction, the indole ring would first need to be modified by introducing a potent electron-withdrawing group, for instance, a nitro group, at an appropriate position (e.g., C4 or C6) relative to the bromo substituent. With such activation, the bromo group could then be displaced by various nucleophiles.
Reactions Involving the Propan-2-ol Hydroxyl Group
The secondary hydroxyl group of the propan-2-ol side chain offers another avenue for derivatization, allowing for oxidation, modification through esterification and etherification, and elimination reactions.
Oxidation Reactions to Ketones or Carboxylic Acids
The secondary alcohol functionality in this compound can be oxidized to the corresponding ketone, 1-(5-bromo-indol-1-yl)propan-2-one. A variety of oxidizing agents can be employed for this transformation. savemyexams.comlibretexts.orglibretexts.org Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more modern reagents such as the Dess-Martin periodinane or Swern oxidation conditions. savemyexams.comnih.gov
Further oxidation of the resulting ketone to a carboxylic acid would involve cleavage of a carbon-carbon bond and is generally not a straightforward transformation under standard conditions. The primary focus of oxidation on this substrate would be the selective conversion to the ketone.
Esterification, Etherification, and Other Protecting Group Strategies
The hydroxyl group can be readily converted into esters or ethers, which can serve as either stable derivatives or as protecting groups to mask the reactivity of the alcohol during transformations at other parts of the molecule. jocpr.comresearchgate.netzmsilane.comlibretexts.orgorganic-chemistry.org
Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under appropriate conditions yields the corresponding ester. chemguide.co.ukmasterorganicchemistry.combritannica.com Acid-catalyzed Fischer esterification, using a strong acid like sulfuric acid, is a common method. masterorganicchemistry.com Alternatively, reaction with an acyl chloride in the presence of a base like pyridine (B92270) provides a more reactive pathway to the ester. chemguide.co.uk
Etherification: The formation of an ether can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. britannica.com
Protecting Groups: When chemical modifications are planned for the bromo-substituent, it may be necessary to protect the hydroxyl group to prevent unwanted side reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), which are stable under a wide range of conditions and can be selectively removed. jocpr.comzmsilane.com
| Reaction | Reagent | Product Type |
|---|---|---|
| Oxidation | PCC, PDC, Dess-Martin periodinane | Ketone |
| Esterification | Carboxylic acid/H⁺, Acyl chloride/Pyridine | Ester |
| Etherification | NaH, Alkyl halide | Ether |
| Protection | TBDMSCl, Imidazole | Silyl ether |
Dehydration and Elimination Reactions to Form Alkenes
The secondary alcohol can undergo an acid-catalyzed dehydration reaction to form an alkene. youtube.comlibretexts.orgyoutube.combyjus.comchemguide.co.uk This elimination reaction typically proceeds by protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. youtube.comyoutube.combyjus.com A subsequent deprotonation from an adjacent carbon atom then yields the alkene.
In the case of this compound, the elimination of water would lead to the formation of 1-(5-bromo-indol-1-yl)prop-1-ene. Depending on the reaction conditions and the stability of the resulting alkene, a mixture of E and Z isomers might be expected. The reaction is typically carried out by heating the alcohol with a strong acid such as sulfuric acid or phosphoric acid. chemguide.co.uk
Reactivity of the Indole Nitrogen (N1)
The indole nitrogen (N1) in this compound is part of a tertiary amine within the heterocyclic ring system, as it is substituted with a propan-2-ol group. This substitution fundamentally dictates its reactivity compared to an unsubstituted indole. The lone pair of electrons on the nitrogen atom is still available, influencing the aromaticity of the ring and participating in certain reactions.
Further N-Functionalization (e.g., Acylation, Sulfonylation)
Standard N-functionalization reactions such as acylation and sulfonylation, which are common for primary and secondary amines, are not feasible for this compound. These reactions typically involve the substitution of the hydrogen atom on the nitrogen. Since the N1 position in the target compound is already alkylated and lacks a proton, it cannot undergo direct acylation or sulfonylation at the nitrogen atom.
The synthesis of N-acylindoles, for instance, generally proceeds through the deprotonation of the indole N-H with a base to form an indole anion, followed by a reaction with an acylating agent like an acyl halide or anhydride. thieme-connect.denih.gov Alternatively, direct coupling with carboxylic acids can be employed. thieme-connect.declockss.org
A summary of common N-acylation methods for indoles (precursors to N-alkylated indoles) is presented below.
| Acylating Agent | Base/Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Acyl Halides | NaH, n-BuLi, K2CO3 | THF, DMF | Low to ambient temperature | thieme-connect.de |
| Carboxylic Acids | DCC, DMAP | CH2Cl2 | Room Temperature | thieme-connect.de |
| Carboxylic Acids | Boric Acid | Mesitylene | Reflux | clockss.org |
| Thioesters | Cs2CO3 | 1,4-dioxane | 100 °C | nih.gov |
Similarly, N-sulfonylation involves the reaction of an N-H indole with a sulfonyl chloride, typically in the presence of a base. researchgate.net The absence of this acidic proton on the N1 atom of this compound precludes these transformation pathways.
Quarternization Studies
While direct acylation and sulfonylation at the N1 position are not possible, the lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, leading to quaternization. This reaction involves the treatment of the N-substituted indole with a potent electrophile, such as an alkyl halide (e.g., methyl iodide), to form a quaternary indolyl-ammonium salt.
In this process, the N1 nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new N-C bond. The resulting product is a positively charged quaternary ammonium (B1175870) salt. The reactivity towards quaternization would be influenced by steric hindrance from the N1-substituent and the electronic properties of the bromoindole ring system. No specific studies on the quaternization of this compound were found, but the reaction is a fundamental characteristic of tertiary amines and N-alkylindoles.
Reactivity at Other Indole Ring Positions (e.g., C2, C3, C4, C6, C7)
The reactivity of the indole ring at its carbon atoms is significantly influenced by the substituents on both the nitrogen and the benzene (B151609) portion of the molecule. In this compound, the N1-propan-2-ol group is electron-donating, which activates the ring towards electrophilic attack, while the C5-bromo group is an electron-withdrawing but ortho-, para-directing deactivator.
Electrophilic Aromatic Substitution Patterns on the Bromoindole Nucleus
Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles. researchgate.net The indole nucleus is highly nucleophilic, and substitution typically occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the Wheland intermediate). nih.govnih.gov
For this compound, the regioselectivity of EAS reactions is determined by the combined electronic and steric effects of the substituents.
C3 Position: This remains the most electron-rich and sterically accessible position for electrophilic attack, strongly activated by the N1-substituent.
C2 Position: While less reactive than C3, substitution can occur at C2, particularly if C3 is blocked or if specific catalysts are used.
Benzene Ring Positions (C4, C6, C7): The N1-alkyl group activates the entire molecule, but its influence is most strongly felt in the pyrrole (B145914) ring. The C5-bromo substituent directs incoming electrophiles to its ortho positions (C4 and C6). Therefore, electrophilic attack on the benzene ring is most likely to occur at the C4 and C6 positions. The C7 position is also activated by the indole nitrogen but is generally less reactive than C4 and C6.
| Position | Predicted Reactivity | Influencing Factors |
|---|---|---|
| C3 | Most Favorable | Highest electron density; strong activation from N1. |
| C2 | Less Favorable | Activation from N1, but less than C3. |
| C6 | Favorable (on benzene ring) | Ortho to C5-Br and activated by N1. |
| C4 | Favorable (on benzene ring) | Ortho to C5-Br and activated by N1. |
| C7 | Least Favorable | Activated by N1, but sterically hindered and less activated than other positions. |
Examples of EAS reactions on the 5-bromoindole scaffold include bromination, which can introduce an additional bromine atom onto the aromatic core. researchgate.net
Lithiation and Other Directed Ortho Metalation (DoM) Strategies
Organolithium reagents provide powerful methods for the specific functionalization of the bromoindole nucleus through metal-halogen exchange or directed ortho metalation (DoM). organic-chemistry.org
Lithium-Halogen Exchange: The bromine atom at the C5 position is susceptible to metal-halogen exchange. acs.org Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures, would be expected to replace the bromine atom with lithium. acs.orgacs.org This generates a 5-lithioindole species, which is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups specifically at the C5 position. For this reaction to be effective, the acidic proton of the hydroxyl group in the N1-substituent would likely need to be protected first.
Directed Ortho Metalation (DoM): DoM is a strategy where a functional group on the aromatic ring directs deprotonation (lithiation) to an adjacent ortho position. wikipedia.orgbaranlab.org In the target molecule, several groups could potentially direct metalation:
The N1-Substituent: The propan-2-ol group, particularly if the oxygen is protected (e.g., as a methoxymethyl (MOM) ether), could act as a Directed Metalation Group (DMG), potentially directing lithiation to the C2 or C7 positions. The C7 position is often favored in N-protected indoles.
The C5-Bromo Group: Halogens can also act as DMGs, directing lithiation to their ortho positions. In this case, the C5-bromo atom could direct a strong base like lithium diisopropylamide (LDA) to deprotonate the C4 or C6 positions.
The outcome of a competitive metalation reaction would depend on the specific base used, the reaction conditions, and the relative directing power of the N1-substituent versus the C5-bromo atom. unblog.fr However, the high kinetic acidity of the C2 proton in N-substituted indoles often leads to lithiation at this position, even without a strong directing group.
| Strategy | Reagent | Target Position | Mechanism | Reference |
|---|---|---|---|---|
| Lithium-Halogen Exchange | n-BuLi or t-BuLi | C5 | Exchange of Br with Li. | acs.orgacs.org |
| Directed Ortho Metalation (DoM) | LDA or s-BuLi/TMEDA | C4, C6 | Deprotonation directed by C5-Br. | wikipedia.orguwindsor.ca |
| Directed Ortho Metalation (DoM) | n-BuLi or s-BuLi | C2 or C7 | Deprotonation directed by a protected N1-substituent. | organic-chemistry.orgbaranlab.org |
| Direct Deprotonation | t-BuLi | C2 | Deprotonation of the most acidic ring proton. | acs.org |
These lithiation strategies open versatile pathways to a wide array of specifically substituted derivatives of the parent compound, allowing for precise modification of the indole scaffold.
Future Research Directions and Methodological Innovations in Rs 1 5 Bromo Indol 1 Yl Propan 2 Ol Research
Development of Sustainable and Green Synthetic Routes
The synthesis of indole (B1671886) derivatives, critical scaffolds in medicinal chemistry, has traditionally relied on methods that can be resource-intensive and generate significant waste. livescience.ioopenmedicinalchemistryjournal.com The development of green and sustainable synthetic strategies for compounds like (RS)-1-(5-bromo-indol-1-yl)-propan-2-ol is paramount. Future research will likely prioritize methods that reduce environmental impact, improve safety, and enhance efficiency through biocatalysis, photoredox catalysis, electrosynthesis, and flow chemistry.
Biocatalysis offers a powerful tool for creating stereospecific chemical bonds under mild, environmentally benign conditions. The synthesis of chiral molecules like the individual (R) and (S) enantiomers of 1-(5-bromo-indol-1-yl)-propan-2-ol from its racemic mixture is an area ripe for biocatalytic exploration. Enzymes such as lipases, dehydrogenases, or engineered variants of tryptophan synthases could be employed for the stereoselective synthesis or resolution of this compound. thieme-connect.com For instance, a chemo-enzymatic approach could be designed where enzymes catalyze key stereoselective steps, offering high enantioselectivity and reducing the need for chiral chromatography or complex asymmetric chemical catalysts. livescience.io
Table 1: Potential Biocatalytic Strategies for Indole Derivatives
| Enzyme Class | Potential Application in Synthesis | Advantages |
|---|---|---|
| Tryptophan Synthases (TrpS) | Asymmetric synthesis of L-tryptophan derivatives from indoles. | High stereoselectivity, operates in aqueous media. thieme-connect.com |
| Monoamine Oxidases (MAO) | Aromatization of indoline (B122111) precursors to form the indole ring. | Mild reaction conditions, high chemoselectivity. livescience.io |
| Lipases | Kinetic resolution of racemic alcohols or esters. | Broad substrate scope, high stability, commercially available. |
| Engineered Aminotransferases | Stereoinvertive synthesis of D-amino acids from L-amino acids. | Enables access to non-natural stereoisomers. thieme-connect.com |
Modern synthetic organic chemistry has been revolutionized by the advent of photoredox catalysis and electrosynthesis. Photoredox catalysis utilizes visible light to drive chemical reactions under exceptionally mild conditions, providing an alternative to harsh, high-temperature processes. acs.orgnih.gov This methodology could be applied to the functionalization of the indole core of this compound or its precursors, potentially enabling novel C-H functionalization or cross-coupling reactions without the need for pre-functionalized starting materials. capes.gov.brrsc.org
Electrosynthesis, which uses electricity to mediate redox reactions, represents another green chemistry approach by obviating the need for stoichiometric chemical oxidants or reductants. researchgate.net For instance, the bromination of the indole scaffold, a key step in the synthesis of the target compound, could be achieved electrochemically, avoiding the use of hazardous brominating agents. mdpi.com This method offers precise control over reaction conditions and can lead to cleaner reaction profiles and simplified purification.
Table 2: Comparison of Synthetic Methods for Indole Bromination
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Bromination | Br₂, harsh solvents (e.g., CH₂Cl₂/MeOH). researchgate.net | Well-established, effective. | Use of hazardous bromine, potential for over-bromination, waste generation. |
| Electrochemical Bromination | nBu₄NBr, NH₄Br, carbon electrodes, constant current. mdpi.com | Avoids chemical oxidants, mild conditions, high regioselectivity. | Requires specialized electrochemical equipment. |
| Photoredox-mediated Halogenation | Visible light, photocatalyst, halide source. | Mild conditions, high functional group tolerance. acs.org | May require expensive photocatalysts, optimization of light source and reaction setup. |
Flow chemistry, or continuous processing, is emerging as a superior alternative to traditional batch synthesis, particularly for improving safety, scalability, and process control. nih.gov The synthesis of indole derivatives via classic reactions like the Fischer, Hemetsberger-Knittel, or Cadogan–Sundberg syntheses has been successfully adapted to flow systems, often resulting in dramatically reduced reaction times and improved yields. mdpi.comacs.orggalchimia.com A future research direction would be to develop a multi-step, continuous flow synthesis for this compound. Such a process would allow for precise control over temperature, pressure, and mixing, enabling the safe handling of reactive intermediates and facilitating scalable production with consistent product quality. mdpi.comacs.org
| Scalability | Difficult, requires larger reactors | Straightforward by extending run time | mdpi.com |
Advanced Spectroscopic Characterization
A deeper understanding of the formation, structure, and interactions of this compound requires the use of advanced spectroscopic techniques. In-situ spectroscopy and cryo-electron microscopy are two such powerful methods that can provide unprecedented insights.
To optimize synthetic routes and gain mechanistic insights, real-time monitoring of chemical reactions is crucial. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, allow researchers to observe the concentrations of reactants, intermediates, and products as the reaction progresses without altering the reaction environment. mt.comspectroscopyonline.com Applying in-situ FTIR or Raman spectroscopy to the synthesis of this compound could provide valuable kinetic data, help identify transient species, and facilitate rapid process optimization. rsc.orgrsc.org This approach is particularly powerful when coupled with flow chemistry, enabling continuous, real-time quality control. acs.org
Table 4: In-situ Spectroscopic Techniques for Reaction Analysis
| Technique | Information Provided | Applicability |
|---|---|---|
| FTIR Spectroscopy | Changes in functional groups, concentration profiles of reactants/products. acs.org | Suitable for solution-phase reactions with distinct IR-active functional groups. |
| Raman Spectroscopy | Molecular vibrations, complementary to FTIR, good for aqueous systems. rsc.org | Excellent for monitoring reactions in aqueous media and for symmetric bonds. |
| NMR Spectroscopy | Detailed structural information, quantification of all NMR-active species. rsc.org | Provides rich structural data but has lower sensitivity compared to IR/Raman. |
While traditionally used for determining the structure of large biological macromolecules, cryo-electron microscopy (Cryo-EM) is becoming an increasingly valuable tool for studying small molecules. researchgate.net The Microcrystal Electron Diffraction (MicroED) technique, a form of Cryo-EM, can determine the atomic-resolution structure of small organic molecules from nanocrystals, often from samples that are unsuitable for conventional X-ray crystallography. acs.org This could be applied to unambiguously determine the solid-state structure of this compound.
Furthermore, if this compound is investigated as a ligand for a biological target (e.g., a protein or enzyme), single-particle Cryo-EM could be used to visualize the protein-ligand complex at near-atomic resolution. creative-diagnostics.comnih.gov This would provide invaluable information on the binding mode, conformational changes induced upon binding, and the specific interactions within the binding pocket, thereby guiding the rational design of more potent and selective derivatives. nih.gov
Table 5: Structural Analysis Techniques for Small Molecule Complexes
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| X-ray Crystallography | X-ray diffraction from a single crystal. | High resolution, well-established. | Requires well-ordered, macroscopic single crystals. |
| Cryo-EM (Single Particle) | Electron imaging of flash-frozen particles in various orientations. creative-diagnostics.com | Does not require crystallization, can capture different conformational states. creative-diagnostics.comnih.gov | Typically lower resolution for very small molecules alone; best for complexes >40 kDa. |
| MicroED (Cryo-EM) | Electron diffraction from nanocrystals. acs.org | Requires only nanocrystalline powder, rapid data collection. acs.org | Emerging technique, requires specialized equipment and expertise. |
Refinement of Computational Methodologies
The advancement of computational tools offers a significant opportunity to accelerate research into this compound and its potential derivatives. By refining these methodologies, researchers can more accurately predict molecular properties, design novel analogues with enhanced activity, and gain deeper insights into their mechanism of action at a molecular level.
Integration of Machine Learning and Artificial Intelligence in Molecular Design
Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large libraries of known bioactive molecules to design novel chemical entities from scratch. harvard.edu For this compound, these models could generate derivatives with optimized properties by exploring a vast chemical space. researchgate.netgithub.com AI can also power predictive models for Quantitative Structure-Activity Relationship (QSAR) studies, which correlate variations in molecular structure with changes in biological activity. mdpi.comnih.gov By developing robust QSAR models, researchers can screen virtual libraries of derivatives to prioritize the synthesis of compounds with the highest probability of success, thereby reducing time and cost. researchgate.netnih.gov
| AI/ML Technique | Application in Molecular Design | Potential Outcome for this compound Research |
|---|---|---|
| Generative Models (VAEs, GANs) | De novo design of novel molecular structures with desired properties. harvard.edu | Creation of unique indole derivatives with potentially improved efficacy, selectivity, or pharmacokinetic profiles. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of unsynthesized compounds based on their chemical structure. mdpi.com | Rapid virtual screening of potential derivatives to identify the most promising candidates for synthesis and testing. |
| Deep Learning for Property Prediction | Predicting physicochemical properties, ADME (absorption, distribution, metabolism, excretion), and toxicity. harvard.edumdpi.com | Early-stage filtering of compounds with poor drug-like properties, optimizing for better bioavailability and lower toxicity. |
| Reinforcement Learning | Iteratively optimizing molecular structures towards a specific goal (e.g., maximizing binding affinity). harvard.edu | Fine-tuning the scaffold to achieve high potency and specificity for a particular biological target. |
Advanced Sampling Techniques for Conformational Space Exploration
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Understanding the accessible conformations, particularly the bioactive conformation adopted when interacting with a biological target, is crucial. However, the flexibility of the propan-2-ol side chain presents a significant challenge for traditional computational methods due to the vast conformational space that must be explored. researchgate.net
Advanced or enhanced sampling techniques in molecular dynamics (MD) simulations can overcome the limitations of conventional MD, which often gets trapped in local energy minima. nih.govacs.org Methods such as Replica-Exchange Molecular Dynamics (REMD) and Metadynamics are powerful tools for exploring the conformational landscape more exhaustively. nih.gov These techniques accelerate the crossing of high-energy barriers, allowing for a more comprehensive sampling of the possible shapes the molecule can adopt. nih.govacs.org Applying these methods to this compound can provide crucial insights into its dynamic behavior and its interactions with target proteins, facilitating a more rational, structure-based design of new analogues. nih.gov
| Technique | Principle | Advantage for this compound |
|---|---|---|
| Conventional Molecular Dynamics (MD) | Simulates atomic motion over time based on classical mechanics. | Provides basic insight into molecular flexibility but may miss important conformations. |
| Replica-Exchange MD (REMD) | Runs multiple simulations (replicas) at different temperatures and allows them to exchange coordinates. nih.gov | High-temperature replicas can easily cross energy barriers, enhancing sampling of the entire conformational space for the flexible side chain. nih.gov |
| Metadynamics | Adds a history-dependent bias potential to the system's energy landscape, discouraging it from revisiting previously explored conformations. nih.gov | Efficiently maps the free energy landscape, identifying stable conformational states and the transitions between them. |
| Simulated Annealing | The system is heated and then slowly cooled, allowing it to overcome energy barriers and settle into a low-energy state. nih.gov | Useful for finding low-energy conformers of the molecule, which may correspond to the bioactive pose. |
Exploration of Novel Chemical Transformations and Derivatizations
Future research will also benefit from innovative synthetic methodologies that allow for the precise modification of the this compound structure. The development of novel chemical transformations can unlock new avenues for creating diverse libraries of analogues for biological screening.
C-H Activation for Remote Functionalization
Carbon-hydrogen (C-H) activation has emerged as a powerful strategy in organic synthesis, enabling the direct functionalization of C-H bonds that were previously considered unreactive. mdpi.com This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. mdpi.com For the this compound scaffold, transition-metal-catalyzed (e.g., palladium, ruthenium) C-H activation could allow for unprecedented modifications directly on the indole core. mdpi.comrsc.org
This methodology could be particularly valuable for "remote" functionalization at positions like C4, C6, and C7 of the indole ring, which are often difficult to access through classical electrophilic substitution reactions. researchgate.net By installing new functional groups at these positions, researchers can probe structure-activity relationships in previously unexplored regions of the molecule, potentially leading to derivatives with novel biological activities or improved pharmacological properties. rsc.orgnih.gov
| Target Site | Catalyst System (Example) | Type of Functionalization | Potential Benefit |
|---|---|---|---|
| C2 | Palladium (Pd) | Arylation, Alkenylation | Introduce bulky or conjugated systems to modulate target interaction. |
| C4/C6 | Ruthenium (Ru) | Alkynylation, Arylation mdpi.com | Explore functionalization at less accessible positions to fine-tune activity and selectivity. |
| C7 | Palladium (Pd) with a directing group researchgate.net | Arylation researchgate.net | Introduce substituents that can interact with specific sub-pockets of a target protein. |
Development of Conjugates and Hybrid Molecules
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach can lead to compounds with enhanced affinity, improved selectivity, or even a dual mechanism of action that can be advantageous for treating complex diseases. nih.govnih.gov
The this compound moiety can serve as a foundational scaffold for the creation of novel conjugates. By attaching other known bioactive motifs—such as fragments from other anticancer agents, anti-inflammatory compounds, or antimicrobial agents—researchers can develop multifunctional molecules. nih.gov For example, creating hybrids with moieties like sulfonylhydrazones or hydantoins, which are present in other biologically active compounds, could yield synergistic effects or allow the molecule to engage multiple biological targets simultaneously. mdpi.comnih.gov This strategy represents a promising direction for expanding the therapeutic potential of the core indole structure. nih.govnih.gov
| Partner Scaffold | Rationale for Hybridization | Potential Therapeutic Area |
|---|---|---|
| Sulfonylhydrazone | Combines the indole core with a scaffold known for anticancer properties. mdpi.com | Oncology |
| Hydantoin | Integrates a moiety with a broad spectrum of reported biological activities. nih.gov | Oncology, Neurology |
| 1,3,4-Oxadiazole | Creates a hybrid with a heterocycle known to be a privileged structure in medicinal chemistry, often associated with anticancer activity. mdpi.com | Oncology |
| Pyrazole | Links the indole to a scaffold found in various antitumor and anti-inflammatory agents. nih.gov | Oncology, Inflammation |
Q & A
Q. What are the recommended synthetic routes for (RS)-1-(5-bromo-indol-1-yl)-propan-2-ol?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Bromination and coupling : Ethyl bromoacetate can react with indole derivatives under basic conditions (e.g., K₂CO₃ in CH₃CN) to introduce bromine at the 5-position of the indole ring. Similar steps are described in Scheme 5 of , where ethyl bromoacetate is used for alkylation .
- Propan-2-ol sidechain introduction : Nucleophilic substitution or coupling reactions (e.g., using LiOH for hydrolysis or EDC/HOBt for amide bond formation) can attach the propan-2-ol moiety. demonstrates analogous methods for synthesizing β-blocker derivatives via oxalate salt formation .
Example Protocol:
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Ethyl bromoacetate, EtOAc, rt | Bromination of indole | |
| 2 | K₂CO₃, CH₃CN, 0°C → rt | Alkylation/coupling | |
| 3 | LiOH, THF/CH₃OH/H₂O | Hydrolysis | |
| 4 | EDC, HOBt, DIPEA, THF | Activation for sidechain |
Q. How is the structural characterization of this compound performed?
Methodological Answer: A combination of techniques ensures accurate characterization:
- X-ray crystallography : Resolve stereochemistry and confirm molecular packing (e.g., as in for a related bromo-indol compound) .
- Spectroscopy :
- Elemental analysis : Confirm empirical formula (e.g., C₁₁H₁₂BrNO for a related compound in ) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: Based on GHS classifications ( ):
- Hazards : Skin/eye irritation (H315/H319), acute toxicity (H302/H332) .
- Protocols :
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store at 2–8°C in airtight containers .
- Spill management : Absorb with inert material, dispose as hazardous waste .
Advanced Research Questions
Q. How can enantiomeric purity of the racemic mixture be optimized?
Methodological Answer:
- Chiral resolution : Use chiral column chromatography (e.g., isolates enantiomers via oxalate salt crystallization) .
- Asymmetric synthesis : Employ chiral catalysts (e.g., Evans auxiliaries) during propan-2-ol coupling. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC.
- Dynamic kinetic resolution : Optimize reaction conditions (pH, temperature) to favor one enantiomer.
Q. How to address contradictory biological activity data in bromo-indol derivatives?
Methodological Answer: Contradictions often arise from:
- Sample degradation : Organic compounds degrade over time ( notes degradation in wastewater studies; apply continuous cooling to stabilize samples) .
- Experimental variability : Standardize assays (e.g., uses isolated rat uterus models with controlled agonist concentrations) .
- Statistical validation : Use ANOVA or Bayesian analysis to assess significance. Replicate experiments ≥3 times.
Q. What computational methods predict reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT calculations : Model transition states to predict regioselectivity (e.g., ’s nitropropan-2-ol derivatives provide structural templates) .
- Molecular docking : Simulate interactions with biological targets (e.g., indole derivatives in kinase inhibitors).
- QSAR models : Corrogate electronic parameters (Hammett σ) with reaction rates.
Q. How to design pharmacological evaluations for bromo-indol derivatives?
Methodological Answer:
- In vitro models :
- In vivo models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
